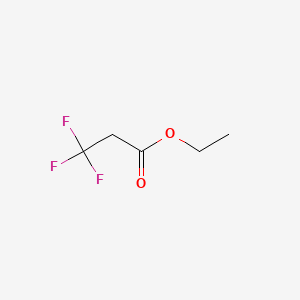

Ethyl 3,3,3-trifluoropropanoate

Overview

Description

Ethyl 3,3,3-trifluoropropanoate is a chemical compound that has been the subject of various synthetic methodologies due to its utility in the formation of trifluoromethylated heterocycles and polymers. It serves as a versatile building block in organic synthesis, particularly in the creation of compounds with trifluoromethyl groups, which are of interest due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through several routes. One approach involves the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor, which can be transformed into a variety of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Another method starts with commercially available 2-bromo-3,3,3-trifluoropropene, which is converted into ethyl 3,3,3-trifluoropropionate through a bromination and subsequent reaction with potassium ethoxide . Additionally, a synthesis route from 4,4,4-trifluoro-3-oxobutanoate to trifluoro glycidic ester has been reported, which then can be further reacted to produce various trifluoromethyl-substituted compounds .

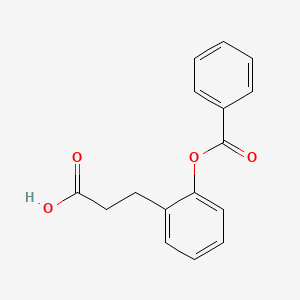

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques. For instance, the structure of ethyl 3-polyfluoroalkyl-2-ethoxymethylidene-3-oxopropionates and their aminomethylidene derivatives have been analyzed by X-ray diffraction and IR data, revealing the existence of these compounds as E isomers in the crystalline state and as mixtures of Z and E isomers in solution .

Chemical Reactions Analysis

This compound is involved in numerous chemical reactions. It can undergo 1,3-dipolar cycloadditions with alkynes to form trifluoromethyl-substituted pyrazoles, which can then rearrange via [1,5] sigmatropic shifts . The compound also serves as a monomer in copolymerization reactions, such as the copolymerization of ethylene and 3,3,3-trifluoropropene, to produce linear copolymers with high fluorine content .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group. For example, the introduction of 3,3,3-trifluoropropyl groups into cyclopentadienes and their zirconocene derivatives has been shown to significantly enhance the catalytic activity in the polymerization of ethylene, producing high-density polyethylene with unique properties such as an unprecedented temperature independence of the molar mass distribution . The presence of the trifluoromethyl group also affects the solvation and homoconjugation behavior of trifluoromethanesulphonates, as studied by NMR spectroscopy .

Scientific Research Applications

Lithium-Ion Battery Improvement

Ethyl 3,3,3-trifluoropropanoate (TFPE) is notably used as an additive in lithium-ion batteries to enhance their performance, especially at elevated temperatures. In a study, TFPE was added to the electrolyte of LiMn2O4/Li cells, resulting in a 13.2% increase in capacity retention after 200 charge/discharge cycles at 55°C. This improvement is attributed to the additive's ability to inhibit HF-induced erosion of the LiMn2O4 electrode and reduce interfacial impedance (Huang et al., 2016).

Enhancing High-Voltage Cycling Performance

TFPE, along with mthis compound (TFPM), significantly enhances the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. The addition of these additives to the electrolyte increases capacity retention from 45.6% to over 75% after 100 charge-discharge cycles. The improved cycling activity is linked to the formation of a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage (Zheng et al., 2017).

Chemical Synthesis and Derivatives

This compound and its derivatives are synthesized for various applications. For instance, it has been used in the synthesis of ethyl 2-bromo-3,3,3-trifluoropropanoate, serving as intermediates in chemical reactions (Molines & Wakselman, 1987). Moreover, it is involved in 1,3-dipolar cycloadditions and sigmatropic rearrangements, producing CF3-substituted pyrazoles (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Safety and Hazards

Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Ethyl 3,3,3-trifluoropropanoate is a chemical compound used in various applications, including as a reagent in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these processes.

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it has been used in Rhodium (III)-catalyzed defluorinative reactions, where it undergoes sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in organic synthesis reactions. It is used as a reagent in the synthesis of other compounds . .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, in a Rhodium (III)-catalyzed defluorinative reaction, it contributes to the synthesis of 1,3,4-functionalized isoquinolines .

properties

IUPAC Name |

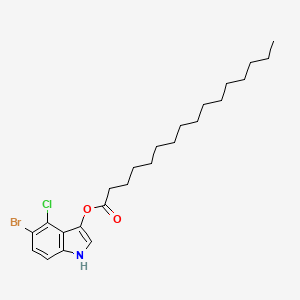

ethyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDMKDPUFQNVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

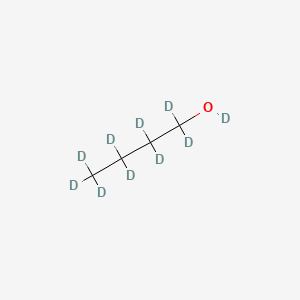

Canonical SMILES |

CCOC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382039 | |

| Record name | ethyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352-23-8 | |

| Record name | ethyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3,3-Trifluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.